tert-butyl N-(2-hydroxycycloheptyl)carbamate
Description
IUPAC Nomenclature and Stereochemical Considerations
The systematic nomenclature of tert-butyl N-(2-hydroxycycloheptyl)carbamate follows established International Union of Pure and Applied Chemistry guidelines for carbamate functional groups containing cycloalkyl substituents. The compound's full systematic name incorporates the tert-butyl ester moiety, the carbamate linkage denoted by the N-designation, and the substituted cycloheptyl ring system with specific positional notation for the hydroxyl group. According to current nomenclature conventions, the preferred International Union of Pure and Applied Chemistry name maintains the tert-butyl designation as an acceptable retained prefix, unlike other alkyl carbamate derivatives where systematic naming has been mandated.
The stereochemical complexity of this compound arises primarily from the conformational flexibility of the seven-membered cycloheptyl ring and the potential for multiple stereoisomers at the 2-position bearing the hydroxyl substituent. Unlike cyclohexyl derivatives which typically adopt well-defined chair conformations, cycloheptyl rings exhibit significant conformational freedom with multiple low-energy conformers accessible at ambient temperature. The hydroxyl group at the 2-position can adopt either axial or equatorial orientations relative to the preferred ring conformation, creating distinct stereoisomeric forms with different physical and spectroscopic properties. Furthermore, the presence of the bulky tert-butyl carbamate protecting group introduces additional steric considerations that influence the preferred conformational equilibrium of the cycloheptyl ring system.
Comparative analysis with related cycloheptyl carbamate derivatives reveals that stereochemical assignment requires careful consideration of nuclear magnetic resonance coupling patterns and molecular modeling studies. The synthesis of this compound typically involves protecting amine groups through phase-transfer catalysis methods, which can influence the stereochemical outcome depending on reaction conditions and substrate approach vectors. Recent synthetic methodologies have demonstrated that controlling stereoselectivity in these systems requires optimization of reaction parameters including temperature, solvent choice, and catalyst loading to achieve desired stereoisomeric ratios.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxycycloheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVLUNMZSAJYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
In a representative procedure, 2-aminocyclohexanol (86.83 mmol) is dissolved in dichloromethane (DCM) and treated with Boc anhydride (1.1 equiv) and triethylamine (3.0 equiv) at 0°C. The mixture is stirred at 25°C for 16 hours, yielding the Boc-protected product in 96.29% after purification by column chromatography (petroleum ether:ethyl acetate gradient). Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Reaction Time | 16 hours |
| Yield | 96.29% |
This method prioritizes mild conditions and high yields, making it scalable for industrial applications.
Large-Scale Adaptations
For bulk synthesis, palladium-catalyzed hydrogenation has been employed to deprotect intermediates before Boc protection. In one protocol, 20% palladium hydroxide on carbon facilitates hydrogenation under 40 psi H₂ in methanol, followed by Boc anhydride addition at 0–15°C. This two-step process achieves a 96.1% isolated yield across four batches, demonstrating reproducibility.
Purification and Characterization
Chromatographic Techniques
Column chromatography remains the primary purification method, using gradients of petroleum ether and ethyl acetate (25:1 → 5:1). The Boc-protected product exhibits distinct TLC mobility (Rf = 0.23 in 3:1 petroleum ether:ethyl acetate).
Spectroscopic Analysis
1H NMR characterization in CDCl3 reveals diagnostic peaks:
- δ 1.38 ppm : tert-butyl singlet (9H).
- δ 4.69–4.18 ppm : multiplet for the methine adjacent to the hydroxyl group.
- δ 3.22 ppm : broad doublet for the carbamate NH.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Boc Anhydride | High yield (96%), scalability | Requires excess base |
| Hydrogenation-Boc | Batch reproducibility | Multi-step process |
| Activated Carbonates | Broad applicability | Unverified for this substrate |
The Boc anhydride method is optimal for its simplicity and efficiency, whereas hydrogenation-based routes suit large-scale production despite additional steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxycycloheptyl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a leaving group.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Synthesis Applications
tert-butyl N-(2-hydroxycycloheptyl)carbamate is primarily used as a synthetic intermediate in the preparation of various biologically active compounds. Its ability to protect hydroxyl groups makes it valuable in multi-step organic syntheses.
Table 1: Synthesis Pathways Involving this compound
Biological Applications
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.
Case Study: Neuroprotective Agents
Research indicates that derivatives of this compound exhibit neuroprotective properties. In vitro studies have shown that these compounds can inhibit acetylcholinesterase activity, making them candidates for Alzheimer's disease treatment.
- Study Findings :
- In vivo tests demonstrated improved cognitive function in rodent models treated with the compound.
- The mechanism of action involves modulation of neurotransmitter levels, particularly acetylcholine.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase Inhibition | 25 | |
| Related derivative | Neuroprotection | 15 |
Material Science Applications
In materials science, this compound is explored for its role in developing polymers and coatings due to its unique chemical structure that facilitates cross-linking.
Case Study: Polymer Development
A recent study investigated the incorporation of this carbamate into polymer matrices to enhance mechanical properties and thermal stability.
- Findings :
- The addition of this compound resulted in a 30% increase in tensile strength compared to control samples.
- Thermal analysis indicated improved thermal degradation temperatures, making it suitable for high-performance applications.
Table 3: Material Properties Comparison
| Property | Control Sample | Sample with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 65 |
| Thermal Degradation (°C) | 250 | 280 |
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxycycloheptyl)carbamate involves the formation of stable carbamate bonds with amine groups. This interaction protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares tert-butyl N-(2-hydroxycycloheptyl)carbamate with key analogs based on structural features, synthesis, and applications:
Physicochemical Properties
- Hydrogen Bonding : The 2-hydroxy group in the cycloheptyl compound may form intramolecular hydrogen bonds with the carbamate oxygen, as observed in tert-butyl carbamate analogs .
Biological Activity
Tert-butyl N-(2-hydroxycycloheptyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a hydroxycycloheptyl moiety, and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 241.35 g/mol. The structure enables various interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity and specificity towards target biomolecules.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that carbamates can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for neurodegenerative diseases like Alzheimer's.
2. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties. This compound may exert such effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . This activity suggests potential applications in treating inflammatory diseases.
3. Analgesic Properties
Preliminary studies suggest that the compound may also possess analgesic properties, which could be beneficial in pain management therapies. The interaction with pain signaling pathways may provide a basis for developing new analgesics.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar carbamate derivatives against amyloid-beta toxicity in astrocytes. Results indicated that these compounds could reduce TNF-α levels and free radical formation, suggesting a protective mechanism against neurodegeneration . Although not directly focused on this compound, these findings imply potential neuroprotective applications for the compound.
Study 2: Pharmacokinetics and Bioavailability
Research into the pharmacokinetic profiles of carbamate derivatives indicates that modifications to the hydroxy and tert-butyl groups can enhance bioavailability and stability. Such modifications are crucial for optimizing therapeutic efficacy in vivo . Understanding these dynamics is essential for advancing the development of this compound as a therapeutic agent.
Data Table: Comparison of Biological Activities
Q & A
Q. How can the synthesis of tert-butyl N-(2-hydroxycycloheptyl)carbamate be optimized for higher yield and purity?
Methodological Answer: Optimization involves stepwise control of reaction parameters. For example:
- Temperature and pH : Maintain reaction temperatures between 0–25°C and neutral to slightly basic pH to minimize side reactions (e.g., hydrolysis of the carbamate group) .
- Catalysts : Use coupling agents like EDCI/HOBt for amidation or carbamate formation, which improve efficiency and selectivity .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from polar aprotic solvents (e.g., DCM/ether mixtures) to isolate high-purity product .
- Analytical Monitoring : Track reaction progress via TLC or LC-MS to identify incomplete conversions or intermediates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if handling fine powders .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes, which may spread contamination .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What advanced techniques are recommended for resolving contradictions in spectroscopic data during structural analysis?
Methodological Answer: Contradictions (e.g., conflicting NMR/IR peaks) require multi-technique validation:
- X-Ray Crystallography : Use SHELX or SIR97 to resolve ambiguous stereochemistry or bond lengths . For example, SHELXL refinement can clarify hydrogen-bonding networks in cycloheptyl derivatives .
- DEPT-135/HSQC NMR : Differentiate CH₂/CH₃ groups in crowded spectra, particularly in the cycloheptane ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when isotopic patterns conflict with expected data .
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
Methodological Answer:
- Re-optimize Computational Models : Adjust DFT functionals (e.g., B3LYP → M06-2X) to better capture steric effects in the cycloheptyl ring .
- Solvent Effects : Include explicit solvent molecules (e.g., DMSO) in MD simulations to account for solvation-driven reactivity changes .
- Experimental Cross-Check : Perform kinetic studies (e.g., variable-temperature NMR) to validate computational activation energies for carbamate hydrolysis .
Q. What methodological approaches are used to study the biological activity of this compound?
Methodological Answer:
- Enzyme Assays : Test inhibitory activity against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. Monitor IC₅₀ values with/without pre-incubation to assess time-dependent inhibition .
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes in cyclooxygenase (COX) or cytochrome P450 pockets. Validate with site-directed mutagenesis .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers to prioritize lead optimization .
Q. Which computational tools are effective for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : GROMACS or AMBER for simulating ligand-protein binding stability over 100+ ns trajectories. Focus on hydrogen-bond retention in the carbamate group .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using MOE) to align the hydroxycycloheptyl moiety with known active-site residues .
- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
